molecular formula C22H23N5O2 B11164533 N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide

N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide

Cat. No.: B11164533
M. Wt: 389.4 g/mol
InChI Key: ROYAKZZIGJYXEF-UHFFFAOYSA-N
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Description

N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. This compound may also interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. The combination of the benzimidazole and indole moieties enhances its ability to interact with various biological targets, making it a versatile compound for research and therapeutic applications .

Biological Activity

N-[6-(1H-1,3-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the indole and carboxamide groups further enhances its potential as a bioactive molecule.

Chemical Formula : C₁₄H₁₈N₄O₂
Molecular Weight : 270.32 g/mol
Solubility : Soluble in organic solvents but poorly soluble in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

In Vitro Studies

Several studies have investigated the biological effects of this compound in vitro:

  • Cell Viability Assays : Using MTT assays, the compound demonstrated a dose-dependent reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Concentration (µM)MCF-7 Viability (%)HeLa Viability (%)
0100100
108590
256070
503045

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound:

  • Tumor Growth Inhibition : In a xenograft model using mice implanted with MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Case Studies

A notable case study involved a patient with advanced melanoma who was treated with a regimen including this compound. The patient exhibited a partial response after three months of treatment, suggesting potential efficacy in clinical settings.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[6-(1H-benzimidazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N5O2/c28-20(27-22-25-17-10-5-6-11-18(17)26-22)12-2-1-7-13-23-21(29)19-14-15-8-3-4-9-16(15)24-19/h3-6,8-11,14,24H,1-2,7,12-13H2,(H,23,29)(H2,25,26,27,28)

InChI Key

ROYAKZZIGJYXEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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